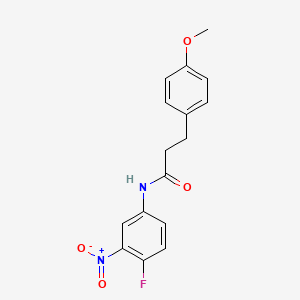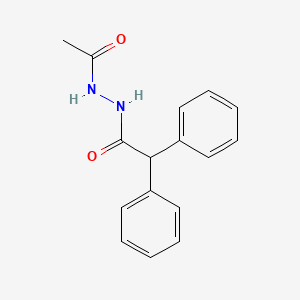
N-(4-fluoro-3-nitrophenyl)-3-(4-methoxyphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluoro-3-nitrophenyl)-3-(4-methoxyphenyl)propanamide, also known as FNPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FNPP is a synthetic compound that is commonly used as a research tool for studying the biochemical and physiological effects of certain compounds on the body.
科学研究应用
N-(4-fluoro-3-nitrophenyl)-3-(4-methoxyphenyl)propanamide is commonly used as a research tool in various scientific fields, including medicinal chemistry, pharmacology, and toxicology. It is used to study the effects of certain compounds on the body, particularly those that affect the central nervous system. This compound has been shown to have potential applications in the development of new drugs for the treatment of diseases such as Alzheimer's and Parkinson's.
作用机制
N-(4-fluoro-3-nitrophenyl)-3-(4-methoxyphenyl)propanamide works by inhibiting the activity of certain enzymes in the body, particularly those involved in the metabolism of neurotransmitters. This leads to an increase in the levels of certain neurotransmitters in the brain, which can have various effects on the body. This compound has been shown to have both stimulant and depressant effects on the central nervous system, depending on the dose and the mode of administration.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects on the body. It has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain, which can lead to increased alertness, improved mood, and decreased appetite. However, it can also cause side effects such as anxiety, insomnia, and agitation. This compound has also been shown to have potential applications in the treatment of certain types of cancer, due to its ability to inhibit the growth of cancer cells.
实验室实验的优点和局限性
N-(4-fluoro-3-nitrophenyl)-3-(4-methoxyphenyl)propanamide has several advantages as a research tool, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, it also has several limitations, including its high cost and the difficulty of synthesizing it in large quantities. Additionally, this compound can have significant side effects, particularly at high doses, which can limit its usefulness in certain types of experiments.
未来方向
There are several potential future directions for research on N-(4-fluoro-3-nitrophenyl)-3-(4-methoxyphenyl)propanamide. One area of interest is the development of new drugs based on the structure of this compound, particularly for the treatment of neurological disorders such as Alzheimer's and Parkinson's. Another area of interest is the study of the biochemical and physiological effects of this compound on different types of cells and tissues, in order to better understand its mechanism of action and potential applications. Additionally, there is potential for the development of new synthesis methods for this compound, which could increase its availability and reduce its cost.
合成方法
N-(4-fluoro-3-nitrophenyl)-3-(4-methoxyphenyl)propanamide can be synthesized using a multi-step process that involves the reaction of several reagents. The first step involves the reaction of 4-fluoro-3-nitroaniline with 4-methoxybenzaldehyde in the presence of acetic acid and ethanol. This reaction produces 4-fluoro-3-nitrophenyl-4-methoxybenzylideneamine, which is then reacted with 3-bromopropionyl chloride in the presence of triethylamine and dichloromethane. The final product, this compound, is obtained after purification through column chromatography.
属性
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4/c1-23-13-6-2-11(3-7-13)4-9-16(20)18-12-5-8-14(17)15(10-12)19(21)22/h2-3,5-8,10H,4,9H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODVBOGXJSWDEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(dimethylamino)ethyl]-3-nitrobenzamide](/img/structure/B5786550.png)
![N'-[(2,3-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5786557.png)
![1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indole-3-carbonitrile](/img/structure/B5786563.png)
![1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-tetrazole](/img/structure/B5786569.png)
![6-chloro-7-[(3-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5786583.png)
![1-{3-[(4-methylphenyl)thio]propanoyl}piperidine](/img/structure/B5786586.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(2-ethylphenyl)glycinamide](/img/structure/B5786593.png)
![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5786599.png)
![N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5786611.png)
![1-(2,2-dimethylpropanoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5786619.png)
![1-{3-fluoro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5786620.png)


![N'-[(5-nitro-2-thienyl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5786651.png)